5-{2-[(2,4-dichlorobenzyl)oxy]phenyl}-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one 5-{2-[(2,4-dichlorobenzyl)oxy]phenyl}-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15697559
InChI: InChI=1S/C32H27Cl2NO2/c1-32(2)16-24-29-22-8-4-3-7-19(22)12-14-26(29)35-31(30(24)27(36)17-32)23-9-5-6-10-28(23)37-18-20-11-13-21(33)15-25(20)34/h3-15,31,35H,16-18H2,1-2H3
SMILES:
Molecular Formula: C32H27Cl2NO2
Molecular Weight: 528.5 g/mol

5-{2-[(2,4-dichlorobenzyl)oxy]phenyl}-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one

CAS No.:

Cat. No.: VC15697559

Molecular Formula: C32H27Cl2NO2

Molecular Weight: 528.5 g/mol

* For research use only. Not for human or veterinary use.

5-{2-[(2,4-dichlorobenzyl)oxy]phenyl}-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one -

Specification

Molecular Formula C32H27Cl2NO2
Molecular Weight 528.5 g/mol
IUPAC Name 5-[2-[(2,4-dichlorophenyl)methoxy]phenyl]-2,2-dimethyl-1,3,5,6-tetrahydrobenzo[a]phenanthridin-4-one
Standard InChI InChI=1S/C32H27Cl2NO2/c1-32(2)16-24-29-22-8-4-3-7-19(22)12-14-26(29)35-31(30(24)27(36)17-32)23-9-5-6-10-28(23)37-18-20-11-13-21(33)15-25(20)34/h3-15,31,35H,16-18H2,1-2H3
Standard InChI Key BNRKTUUVODLIER-UHFFFAOYSA-N
Canonical SMILES CC1(CC2=C(C(NC3=C2C4=CC=CC=C4C=C3)C5=CC=CC=C5OCC6=C(C=C(C=C6)Cl)Cl)C(=O)C1)C

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s structure combines a partially hydrogenated benzo[a]phenanthridine scaffold with a 2,4-dichlorobenzyl ether substituent. Key features include:

  • Core structure: A tetrahydrobenzo[a]phenanthridin-4(1H)-one system with a ketone at position 4.

  • Substituents:

    • 2,2-Dimethyl groups at position 2.

    • A 2-[(2,4-dichlorobenzyl)oxy]phenyl group at position 5 .

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC₃₂H₂₇Cl₂NO₂
Molar Mass (g/mol)528.5
IUPAC Name5-[2-[(2,4-Dichlorophenyl)methoxy]phenyl]-2,2-dimethyl-1,3,5,6-tetrahydrobenzo[a]phenanthridin-4-one
Key Functional GroupsDichlorobenzyl ether, ketone, dimethyl

Synthesis and Structural Elucidation

Synthetic Pathways

The synthesis involves multi-step strategies, often starting with precursor functionalization followed by cyclization:

  • Etherification: Introduction of the 2,4-dichlorobenzyl ether via nucleophilic substitution using 2,4-dichlorobenzyl chloride .

  • Core Formation: Copper- or palladium-catalyzed annulation reactions to construct the phenanthridinone core .

  • Dimethyl Incorporation: Alkylation or radical-mediated reactions to install geminal dimethyl groups .

Table 2: Representative Synthetic Steps

StepReaction TypeConditionsYield (%)Reference
1Etherification of phenolK₂CO₃, DMF, 80°C85
2Pd-catalyzed C–H activationPd-PVP NPs, DMA/H₂O, 100°C90
3Dimethyl group installationMeerwein salt (Me₃OBF₄), CH₂Cl₂78

Biological Activity and Mechanisms

Table 3: Comparative Bioactivity of Analogues

CompoundActivity (IC₅₀)TargetReference
Glutaminase C-IN-1 (CID 3099980)0.68 μM (glutaminase)Cancer cell metabolism
Benzo[c]phenanthridin-6-one4.79 μg/mL (elastase)Inflammation
Hexahydrobenzo[c]phenanthridines0.002 mg/mL (HCT-15)Colorectal cancer

Physicochemical Properties and Stability

Solubility and Stability Profile

  • Solubility: Poor aqueous solubility; soluble in DMSO, DMA, and CH₂Cl₂.

  • Stability: Stable under inert conditions but susceptible to oxidative degradation at elevated temperatures.

Comparative Analysis with Structural Analogues

Table 4: Structural and Functional Comparisons

CompoundCore StructureKey ModificationsBioactivity Highlight
Target CompoundTetrahydrobenzo[a]phenanthridin-4-one2,4-Dichlorobenzyl ether, dimethylUnder investigation
Glutaminase C-IN-1Tetrahydrobenzo[a]phenanthridine3-Bromo-4-(dimethylamino)phenylGlutaminase inhibition
Benzo[c]phenanthridin-6-oneBenzo[c]phenanthridinone8-Hydroxy, 6-oxoNeutrophil suppression

Challenges and Future Directions

  • Synthetic Complexity: Multi-step routes with moderate yields necessitate improved catalytic systems .

  • Biological Profiling: Full pharmacokinetic and toxicological studies are required to advance therapeutic applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator